6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine

Lipophilicity Drug-likeness Physicochemical profiling

Researchers building fragment-based kinase libraries often face a critical gap: scaffolds with identical hinge-binding cores but insufficient structural diversity to probe the solvent-front region. 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine solves this problem by introducing a geometrically distinct furan oxygen H-bond acceptor at the 6-position of the 7-azaindole core. Its computed logP of ~2.8 and TPSA of ~36 Ų represent a favorable drug-likeness shift relative to 6-phenyl analogs, directly supporting property-based optimization toward clinical candidates. Supplied at ≥95% purity with confirmed availability, this building block enables systematic SAR exploration at the 3- and 5-positions without in-house core synthesis.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
Cat. No. B6643442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NC3=C(C=C2)C=CN3
InChIInChI=1S/C11H8N2O/c1-2-10(14-7-1)9-4-3-8-5-6-12-11(8)13-9/h1-7H,(H,12,13)
InChIKeyRQOGKGHHBZPGCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine — Procurement-Relevant Chemical Identity and Scaffold Context for Research Supply Decisions


6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine (molecular formula C₁₁H₈N₂O, MW 184.19 g/mol) belongs to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold family, a privileged kinase hinge-binding motif found in FDA-approved agents such as vemurafenib [1]. The compound features a 2-furyl substituent at the 6-position of the fused pyrrolo[2,3-b]pyridine bicyclic core. It is supplied as a research-grade building block, typically at ≥95% purity, with commercial availability confirmed through multiple catalog suppliers including BLD pharm, MedChemExpress, A2B Chem, AA Blocks, and Apollo Scientific . Its primary utility lies in serving as a synthetic intermediate for kinase inhibitor libraries, where the 6-position substitution pattern and the electronic character of the 2-furyl group differentiate it from 6-phenyl, 6-thienyl, and 2-furyl regioisomeric analogs.

Why 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine Cannot Be Casually Replaced by 6-Phenyl, 6-Thienyl, or 2-Furyl Regioisomers in Kinase-Targeted Synthesis Programs


Within the 7-azaindole scaffold series, the identity and position of the aryl/heteroaryl substituent govern both physicochemical and target-engagement properties through differential electronic effects, hydrogen-bonding capacity, and steric profile. The 2-furyl group at the 6-position introduces a unique combination of moderate electron-withdrawing character (σₘ ≈ +0.06 for 2-furyl vs. −0.01 for phenyl), an additional H-bond acceptor (furan oxygen), and a smaller van der Waals volume relative to phenyl or thienyl [1]. Furthermore, regiochemistry is critical: 6-substituted 7-azaindoles position the substituent proximal to the kinase solvent front, whereas 2-substituted analogs orient the group toward the ribose pocket, altering selectivity profiles [2]. Consequently, substituting 6-(2-furyl) with 6-phenyl (increased lipophilicity, loss of the furan oxygen H-bond acceptor), 6-(2-thienyl) (larger sulfur atom, altered electronics), or the 2-furyl regioisomer (different vector and binding-site access) can produce divergent kinase selectivity, solubility, and metabolic stability outcomes that are not predictable from scaffold similarity alone.

6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine — Quantitative Differentiation Evidence Against Closest Analogs for Procurement Decision-Making


Computed logP Comparison: 6-(2-Furyl) vs. 6-Phenyl-1H-pyrrolo[2,3-b]pyridine

The 6-(2-furyl) analog exhibits a lower computed logP (consensus logPₒ/w = 2.82) compared to the 6-phenyl analog (logP = 3.64), reflecting the polarity contribution of the furan oxygen . This ~0.8 log unit reduction translates to an approximately 6.3-fold lower octanol-water partition coefficient, which is meaningful for aqueous solubility and permeability predictions in early-stage drug design. The target compound also displays a smaller topological polar surface area (TPSA = 36.28 Ų) than the 6-phenyl analog (TPSA = 54.56 Ų), despite containing an additional heteroatom, due to the more compact furan ring geometry [1].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor Capacity: Furan Oxygen vs. Phenyl and Thienyl at the 6-Position

The 2-furyl substituent contributes one additional hydrogen-bond acceptor (the furan ring oxygen) beyond what the 7-azaindole core provides, yielding a total of 2 H-bond acceptors for the target compound . In contrast, the 6-phenyl analog possesses only the two nitrogen atoms of the pyrrolo[2,3-b]pyridine core as H-bond acceptors, while the 6-(2-thienyl) analog contains a sulfur atom that is a far weaker H-bond acceptor. In kinase inhibitor design, substituents at the 6-position of 7-azaindole are directed toward the solvent-exposed region and can be exploited to modulate selectivity through differential interactions with non-conserved residues near the ATP-binding site entrance [1].

Molecular recognition Kinase hinge binding H-bond interactions

Commercial Procurement Pricing and Purity: 6-(2-Furyl) vs. 6-Phenyl-1H-pyrrolo[2,3-b]pyridine

The 6-(2-furyl) compound is commercially available via the mcule aggregated marketplace at USD 35/mg (90% purity, 19 working days) or USD 49 for 5–10 mg (95% purity, 14 working days) . The 6-phenyl analog (CAS 351438-94-3) is listed at ≥97% purity from multiple suppliers (Bidepharm, AKSci, Leyan) at comparable or slightly lower cost per milligram, though exact pricing varies by vendor and scale . The target compound's primary differentiator in procurement is its specific availability from suppliers specializing in heterocyclic building blocks for medicinal chemistry, with delivery timelines comparable to the phenyl analog.

Chemical procurement Building block sourcing Cost-effectiveness

Class-Level Evidence: 6-Position Heteroaryl Substitution Enhances Kinase Selectivity Over 6-Unsubstituted 7-Azaindole

Published structure-activity relationship (SAR) studies on 7-azaindole-based kinase inhibitors consistently demonstrate that introducing a substituent at the 6-position significantly improves kinase selectivity. In the PIM kinase inhibitor series, 6-position substitution was shown to interfere with hydrogen bonding between the inhibitor and off-target kinases, thereby narrowing the selectivity profile [1]. In the FGFR inhibitor context, optimized 1H-pyrrolo[2,3-b]pyridine derivatives achieved FGFR1 IC₅₀ values as low as 7 nM (compound 4h), with the core scaffold forming the critical hinge-region hydrogen bonds with E562 and A564 [2]. While 6-(2-furyl)-1H-pyrrolo[2,3-b]pyridine itself has not been profiled in published kinase panels, the class-level evidence establishes that 6-heteroaryl substitution on the 7-azaindole core is a validated strategy for tuning potency and selectivity [3].

Kinase selectivity FGFR inhibition PIM kinase 7-Azaindole SAR

Regioisomeric Differentiation: 6-(2-Furyl)- vs. 2-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine — Distinct Vectors for Target Engagement

The 6-(2-furyl) and 2-(2-furyl) regioisomers of 1H-pyrrolo[2,3-b]pyridine present fundamentally different substitution vectors. In the 6-substituted isomer, the furyl group projects toward the solvent-exposed region of the kinase ATP-binding site when the 7-azaindole core engages the hinge region via its N7 and N1 atoms [1]. In the 2-substituted isomer, the furyl group is oriented toward the ribose-binding pocket, which imposes different steric and electronic constraints. Published 7-azaindole SAR studies consistently treat 2-substitution and 6-substitution as independent optimization vectors with distinct selectivity implications [2]. The 2-(furan-2-yl) regioisomer (CAS 863301-94-4 for the [2,3-c] isomer; the [2,3-b] isomer also exists commercially) should not be considered interchangeable with the 6-substituted target compound in synthesis programs.

Regiochemistry Kinase inhibitor design Binding mode

6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine — Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Library Design Requiring a 6-Position Heteroaryl Hinge-Binding Scaffold with an Additional Solvent-Front H-Bond Acceptor

When constructing a fragment-based kinase inhibitor library, 6-(2-furyl)-1H-pyrrolo[2,3-b]pyridine serves as a hinge-binding scaffold whose furan oxygen provides a geometrically distinct H-bond acceptor directed toward the solvent-front region. This feature is absent in the 6-phenyl analog and is weaker in the 6-thienyl analog, offering unique opportunities for engineering selectivity against kinases with polar residues (e.g., Asp, Glu, Gln) in the solvent-exposed channel . The scaffold is directly compatible with further elaboration at the 3- and 5-positions, which are commonly functionalized in 7-azaindole-based kinase inhibitors [1].

Medicinal Chemistry Lead Optimization Where Moderate Lipophilicity (logP ~2.8) and Compact TPSA Are Prioritized Over Phenyl-Containing Analogs

The computed logP of approximately 2.8 and TPSA of ~36 Ų position 6-(2-furyl)-1H-pyrrolo[2,3-b]pyridine in a favorable drug-likeness space relative to the 6-phenyl analog (logP = 3.64, TPSA = 54.56 Ų). This ~0.8 log unit reduction may translate to improved aqueous solubility and reduced metabolic liability from cytochrome P450-mediated oxidation of the phenyl ring, making the furyl compound a rational choice when property-based optimization toward clinical candidates is anticipated [2].

Synthetic Route Scouting Where 6-Position Functionalization Is Required for Downstream Diversification

The 6-position of 7-azaindole is amenable to Pd-catalyzed cross-coupling (Suzuki, Negishi), direct C–H functionalization, and electrophilic substitution. 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine can serve as both a starting material for further derivatization at other positions (3-, 4-, 5-) and as a reference standard for developing synthetic methodology on the 7-azaindole scaffold . Its commercial availability at 95% purity through multiple suppliers supports its use in method development without requiring in-house synthesis of the core .

Comparative Scaffold-Hopping Studies Between 7-Azaindole and Alternative Hinge-Binding Cores (e.g., Pyrazolo[3,4-b]pyridine, Pyrrolo[2,3-d]pyrimidine)

For systematic scaffold-hopping exercises where the 6-substituted 7-azaindole is compared against pyrazolo[3,4-b]pyridine or pyrrolo[2,3-d]pyrimidine cores bearing identical 2-furyl substitution, 6-(2-furyl)-1H-pyrrolo[2,3-b]pyridine provides a well-defined entry point. The furyl group's electronic character (σₘ ≈ +0.06) and small steric footprint allow clean comparison of the core scaffold's contribution to kinase potency and selectivity, as documented in cross-scaffold SAR studies of BTK and FGFR inhibitors [1][3].

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